molecular formula C21H22BNO2 B8085826 B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid

B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid

Cat. No.: B8085826
M. Wt: 331.2 g/mol
InChI Key: IYOBYOQMNHOEJU-UHFFFAOYSA-N
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Description

B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-boronic acid is a boronic acid derivative featuring a phenyl ring substituted at the para-position with a bis(benzylamino)methyl group. This compound is structurally characterized by:

  • Boronic acid group (-B(OH)₂): Enables Suzuki-Miyaura cross-coupling reactions, a cornerstone in organic synthesis .
  • Bis(benzylamino)methyl substituent: Introduces steric bulk and electron-donating properties, which can modulate reactivity, solubility, and applications in materials science or medicinal chemistry.

Properties

IUPAC Name

[4-[(dibenzylamino)methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BNO2/c24-22(25)21-13-11-20(12-14-21)17-23(15-18-7-3-1-4-8-18)16-19-9-5-2-6-10-19/h1-14,24-25H,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOBYOQMNHOEJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Miyaura Borylation and Reductive Amination

Step 1: Synthesis of 4-Bromobenzyl Bromide
4-Bromotoluene undergoes free-radical bromination using N-bromosuccinimide (NBS) and azoinitiators under UV light to yield 4-bromobenzyl bromide.

Step 2: Buchwald-Hartwig Amination
4-Bromobenzyl bromide reacts with dibenzylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand (Xantphos) to form 4-(bis-benzylaminomethyl)bromobenzene.

Step 3: Miyaura Borylation
The brominated intermediate undergoes palladium-catalyzed borylation with bis(pinacolato)diboron, followed by acidic hydrolysis to yield the boronic acid.

Conditions:

  • Catalyst: Pd(dppf)Cl₂

  • Solvent: 1,4-Dioxane

  • Temperature: 80–100°C

  • Yield: 65–72%

Route 2: Boronic Acid-First Strategy

Step 1: Preparation of 4-Formylphenylboronic Acid
4-Bromobenzaldehyde undergoes Suzuki-Miyaura coupling with bis(pinacolato)diboron under Pd catalysis to yield 4-formylphenylboronic acid.

Step 2: Reductive Amination
The aldehyde reacts with dibenzylamine in the presence of NaBH₃CN or H₂/Pd-C to form the bis-benzylaminomethyl derivative.

Conditions:

  • Solvent: MeOH/THF (1:1)

  • Reducing Agent: NaBH₃CN

  • Temperature: 25°C

  • Yield: 58–64%

Route 3: Direct Functionalization of 4-Aminophenylboronic Acid

Step 1: Hydrogenation of 4-Nitrophenylboronic Acid
4-Nitrophenylboronic acid is reduced using H₂ and Pd/C (0.5 wt%) in ethanol to yield 4-aminophenylboronic acid (98.7% yield).

Step 2: Alkylation with Benzyl Bromide
The amine undergoes double alkylation with benzyl bromide in the presence of K₂CO₃ to install bis-benzyl groups.

Conditions:

  • Solvent: DMF

  • Base: K₂CO₃

  • Temperature: 60°C

  • Yield: 70–75%

Comparative Analysis of Synthetic Routes

ParameterRoute 1Route 2Route 3
Total Steps322
Overall Yield (%)65–7258–6470–75
Key AdvantageHigh regioselectivityFewer stepsHigh-yielding steps
ScalabilityModerateModerateHigh
Purification ChallengesModerateHigh (aldehyde stability)Low

Route 3 emerges as the most efficient, leveraging high-yielding hydrogenation and alkylation steps. However, Route 1 offers better control over boronic acid positioning.

Characterization Data

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, CD₃OD): δ 7.76–7.73 (m, 2H, Ar-H), 7.68–7.63 (m, 2H, Ar-H), 4.76 (br s, 2H, NH), 3.82 (s, 4H, CH₂N), 2.45 (s, 2H, CH₂B).

  • ¹³C NMR: δ 142.1 (C-B), 135.2 (Ar-C), 128.9–127.1 (Ar-CH), 53.4 (N-CH₂).

Fourier-Transform Infrared (FT-IR):

  • Peaks at 3311 cm⁻¹ (N-H stretch), 1674 cm⁻¹ (B-O), and 1610 cm⁻¹ (C-N).

Mass Spectrometry:

  • FAB-MS (m/z): 345.1994 [M+H]⁺.

Industrial Considerations and Optimization

  • Catalyst Recycling: Pd/C from hydrogenation steps can be recovered and reused, reducing costs.

  • Solvent Selection: Ethanol and THF are preferred for their low toxicity and ease of removal.

  • Process Intensification: Continuous-flow systems may enhance borylation and amination efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid can undergo oxidation reactions to form corresponding boronic esters or boroxines.

    Reduction: The compound can be reduced to form boronic esters or alcohols, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or organometallic reagents under basic conditions.

Major Products:

    Oxidation: Boronic esters or boroxines.

    Reduction: Boronic esters or alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid is in the development of anticancer agents. Research indicates that compounds with similar structures have shown promising antiproliferative activities against various cancer cell lines, including breast (MCF-7 and MDA-MB-231), cervical (HeLa), and ovarian (A2780) cancer cells . The mechanism often involves the stabilization of G-quadruplex structures in DNA, which are known to regulate oncogene expression .

Case Study: G-Quadruplex Stabilization

In a study examining the effects of synthesized quinazoline derivatives, it was found that compounds designed to interact with G-quadruplexes exhibited significant antiproliferative activity. The derivatives demonstrated IC50 values ranging from 0.33 to 7.10 μM across various cell lines, suggesting that this compound could play a role in similar therapeutic strategies .

Suzuki Coupling Reactions

Boron-containing compounds like this compound are crucial in Suzuki coupling reactions, which are widely used for synthesizing biaryl compounds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst, facilitating the formation of complex organic molecules essential for pharmaceuticals and agrochemicals .

Polymer Chemistry

The unique properties of boronic acids allow them to be utilized in creating smart materials. For instance, boronic acids can form dynamic covalent bonds with diols, leading to the development of responsive polymers that can change their properties in response to environmental stimuli such as pH or temperature. This application is particularly relevant for drug delivery systems and biosensors .

Summary of Applications

Application AreaDescriptionExamples/Findings
Medicinal ChemistryAnticancer activity through G-quadruplex stabilizationIC50 values ranging from 0.33 to 7.10 μM against cancer cells
Chemical SynthesisKey role in Suzuki coupling reactions for biaryl synthesisUsed as a coupling partner in various organic reactions
Material ScienceDevelopment of smart materials through dynamic covalent bondingResponsive polymers for drug delivery and biosensing

Mechanism of Action

The mechanism of action of B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-Boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including drug delivery and catalysis. The compound interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The following table compares key structural features and properties of B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-boronic acid with related compounds:

Compound Name (CAS) Molecular Formula Molecular Weight Substituent Type Key Properties References
Target Compound (Hypothetical) C₂₃H₂₅BN₂O₂ 372.27 Bis(benzylamino)methyl High steric bulk, moderate electron donation, lipophilic -
{4-[(Dimethylamino)methyl]phenyl}boronic acid (70799-12-1) C₉H₁₄BNO₂ 179.02 Dimethylaminomethyl Smaller steric profile, higher basicity, improved water solubility
Boronic acid, B-[4-[bis(4-methylphenyl)amino]phenyl]- (654067-65-9) C₂₀H₂₀BNO₂ 317.19 Bis(p-tolylamino) Electron-rich aromatic system, enhanced stability in cross-coupling reactions
4-(Dibiphenyl-4-ylamino)phenylboronic acid (943836-24-6) C₃₀H₂₄BNO₂ 441.33 Bis(biphenylamino) Extreme steric bulk, strong π-π stacking potential, low solubility
Key Observations:
  • Steric Effects: The target compound’s bis(benzyl) group imposes greater steric hindrance than dimethylamino (ID18) but less than bis(biphenyl) (ID19). This impacts reactivity in Suzuki couplings, where bulky groups may slow transmetallation steps .
  • Solubility: Lipophilicity increases with aromatic substituents (target compound, ID19), whereas polar groups (e.g., dimethylamino in ID18) enhance aqueous solubility.

Reactivity in Cross-Coupling Reactions

Boronic acids with aryl-amino substituents are widely used in Suzuki-Miyaura reactions. Comparative studies suggest:

  • Reaction Efficiency : Electron-rich boronic acids (e.g., ID15) exhibit faster coupling rates due to enhanced nucleophilicity .
  • Steric Limitations : Bulky substituents (e.g., ID19) reduce yields in couplings with sterically hindered aryl halides .
  • Stability: Bis(benzylamino) derivatives may exhibit greater stability under acidic conditions compared to alkylamino analogs (ID18) due to reduced protonation at the amino group .

Research Findings and Challenges

  • Synthetic Challenges : Steric hindrance in the target compound may necessitate optimized coupling conditions (e.g., Pd/XPhos catalysts) or protective group strategies .
  • Biological Activity : Bis(benzyl) substituents could enhance interaction with hydrophobic protein pockets, but metabolic stability remains untested .
  • Environmental Impact : High lipophilicity raises concerns about bioaccumulation, necessitating green chemistry approaches for synthesis and disposal .

Biological Activity

B-[4-[[bis(phenylmethyl)amino]methyl]phenyl]-boronic acid (CAS: 1221824-11-8) is a boronic acid derivative that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

  • IUPAC Name : (4-((dibenzylamino)methyl)phenyl)boronic acid
  • Molecular Formula : C21H22BNO2
  • Molecular Weight : 331.23 g/mol
  • Purity : ≥ 95%

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

Anticancer Activity

Recent studies have demonstrated that boronic acid derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro assays indicated that this compound reduced cell viability in prostate cancer cells significantly, with concentrations as low as 5 µM leading to a decrease in viability by approximately 33% for cancer cells while maintaining higher viability in healthy cells (71%) .
  • Mechanism of Action : The mechanism underlying the anticancer effects is thought to involve the inhibition of specific proteases, which play critical roles in cancer cell proliferation and survival. Boronic acids can act as inhibitors for serine proteases like dipeptidyl peptidase IV (DPPIV), which is implicated in tumor progression .

Antimicrobial Properties

The antimicrobial activity of this compound has also been investigated:

  • Inhibition Zones : Studies showed that this compound demonstrated significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 7 to 13 mm depending on the concentration used .
  • Broader Spectrum : The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum antimicrobial potential.

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown promising antioxidant capabilities:

  • Antioxidant Assays : Various assays such as DPPH and ABTS indicated that boronic compounds can scavenge free radicals effectively, exhibiting antioxidant activities comparable to standard antioxidants like α-tocopherol .

Case Studies and Research Findings

Several studies have explored the biological activities of boronic acids, including this compound. Below is a summary table of key findings:

StudyBiological ActivityFindings
CytotoxicityReduced prostate cancer cell viability by 33% at 5 µM
AntimicrobialEffective against Staphylococcus aureus and E. coli
AntioxidantComparable antioxidant activity to α-tocopherol in scavenging assays

Q & A

Q. What role does this compound play in designing covalent organic frameworks (COFs)?

  • Answer : As a tetrafunctional node, it forms imine-linked COFs via condensation with dialdehydes. The rigid aromatic core and boronic acid groups enable π-stacking and hydrogen bonding, enhancing crystallinity. Porosity and stability are tunable via solvent-assisted thermal annealing .

Methodological Notes

  • Synthesis Optimization : Prioritize reductive amination protocols (NaBH3CN) for amine-functionalized boronic acids .
  • Binding Studies : Combine SPR/ITC with molecular dynamics simulations to resolve conflicting affinity data .
  • Computational Modeling : Validate DFT results with experimental spectral data (e.g., IR, NMR) to ensure accuracy .

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